[(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone
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Overview
Description
[(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a pyridine ring, and a cyclohexyloxy group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Introduction of the Amino Group: The amino group at the 3-position of the piperidine ring can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the Pyridine Ring: The pyridine ring can be attached through cross-coupling reactions such as Suzuki or Heck coupling.
Incorporation of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via etherification reactions using cyclohexanol and appropriate activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines or alcohols, and substitution can introduce various functional groups such as halides, alkyls, or aryls.
Scientific Research Applications
[(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as G-protein coupled receptor signaling, ion channel regulation, and enzyme inhibition, leading to various biological effects.
Comparison with Similar Compounds
[(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as [(3R)-3-aminopiperidin-1-yl]-(2-methoxypyridin-4-yl)methanone and [(3R)-3-aminopiperidin-1-yl]-(2-ethoxypyridin-4-yl)methanone share structural similarities.
Uniqueness: The presence of the cyclohexyloxy group in this compound imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk, which can influence its biological activity and pharmacokinetic profile.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-14-5-4-10-20(12-14)17(21)13-8-9-19-16(11-13)22-15-6-2-1-3-7-15/h8-9,11,14-15H,1-7,10,12,18H2/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUICBTPMHAKC-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C(=O)N3CCCC(C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C(=O)N3CCC[C@H](C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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